molecular formula C14H16N2 B14404988 5-[1-(2,6-Dimethylphenyl)prop-1-en-2-yl]-1H-imidazole CAS No. 86347-52-6

5-[1-(2,6-Dimethylphenyl)prop-1-en-2-yl]-1H-imidazole

Cat. No.: B14404988
CAS No.: 86347-52-6
M. Wt: 212.29 g/mol
InChI Key: LGMTYLOYHNSDNR-UHFFFAOYSA-N
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Description

5-[1-(2,6-Dimethylphenyl)prop-1-en-2-yl]-1H-imidazole is a compound that belongs to the imidazole family, which is known for its diverse chemical and biological properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a 2,6-dimethylphenyl group attached to the imidazole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2,6-Dimethylphenyl)prop-1-en-2-yl]-1H-imidazole typically involves the reaction of 2,6-dimethylphenylacetylene with imidazole under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the alkyne and imidazole are combined in the presence of a palladium catalyst, such as palladium acetate, and a base like triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-[1-(2,6-Dimethylphenyl)prop-1-en-2-yl]-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halides (e.g., bromine, chlorine), amines (e.g., methylamine)

Major Products Formed

Scientific Research Applications

5-[1-(2,6-Dimethylphenyl)prop-1-en-2-yl]-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-[1-(2,6-Dimethylphenyl)prop-1-en-2-yl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its interaction with cellular receptors can modulate signal transduction pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
  • 1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-N-(2-methyl-3-butyn-2-yl)cyclohexanamine
  • 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene

Uniqueness

5-[1-(2,6-Dimethylphenyl)prop-1-en-2-yl]-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

86347-52-6

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

5-[1-(2,6-dimethylphenyl)prop-1-en-2-yl]-1H-imidazole

InChI

InChI=1S/C14H16N2/c1-10-5-4-6-11(2)13(10)7-12(3)14-8-15-9-16-14/h4-9H,1-3H3,(H,15,16)

InChI Key

LGMTYLOYHNSDNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C=C(C)C2=CN=CN2

Origin of Product

United States

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